molecular formula C12H12N2OS B1310319 4-Chroman-6-yl-thiazol-2-ylamine CAS No. 883548-58-1

4-Chroman-6-yl-thiazol-2-ylamine

Cat. No.: B1310319
CAS No.: 883548-58-1
M. Wt: 232.3 g/mol
InChI Key: MQHCIGCWEBUGQS-UHFFFAOYSA-N
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Description

4-Chroman-6-yl-thiazol-2-ylamine is a heterocyclic compound that consists of a thiazole ring and a chromanol moiety. It has the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chroman-6-yl-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the attachment of the chromanol moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiazole and a chromanol derivative can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chroman-6-yl-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chroman-6-yl-thiazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chroman-6-yl-thiazol-2-ylamine involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The chromanol moiety may contribute to the compound’s antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chroman-6-yl-thiazol-2-ylamine is unique due to the combination of the thiazole and chromanol moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3,4-dihydro-2H-chromen-6-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-12-14-10(7-16-12)8-3-4-11-9(6-8)2-1-5-15-11/h3-4,6-7H,1-2,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHCIGCWEBUGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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